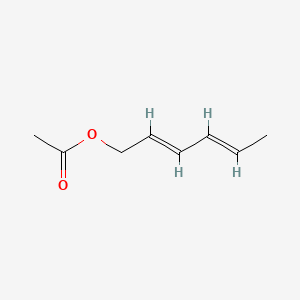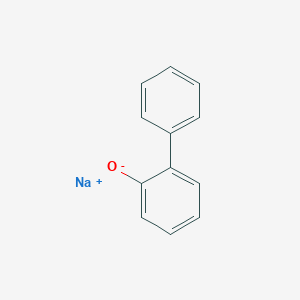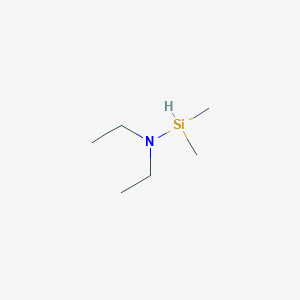
trans-2-Tridecen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a long-chain unsaturated alcohol characterized by the presence of a double bond between the second and third carbon atoms in the trans configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Dodecene: One common method for synthesizing trans-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.
Reduction of trans-2-Tridecenal: Another method involves the reduction of trans-2-Tridecenal using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maximize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Tridecen-1-ol can undergo oxidation reactions to form trans-2-Tridecenal or further oxidized products such as carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: trans-2-Tridecenal, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Esters, ethers, and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-2-Tridecen-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the communication and mating behaviors of certain insect species.
Medicine:
Anticancer Research: this compound has shown potential anticancer activity in breast cancer cells by disrupting lipid metabolism and affecting hormone receptors.
Industry:
Fragrance and Flavor Industry: The compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products due to its pleasant odor.
Mecanismo De Acción
The mechanism by which trans-2-Tridecen-1-ol exerts its effects involves its interaction with lipid metabolism pathways. In anticancer research, it has been shown to inhibit the growth of tumor cells by disrupting their lipid metabolism, leading to cell death. The compound may also affect hormone receptors and protein targets, contributing to its biological activity.
Comparación Con Compuestos Similares
trans-2-Dodecen-1-ol: Similar in structure but with one less carbon atom.
trans-2-Tetradecen-1-ol: Similar in structure but with one more carbon atom.
cis-2-Tridecen-1-ol: Similar in structure but with a cis configuration of the double bond.
Uniqueness: trans-2-Tridecen-1-ol is unique due to its specific chain length and trans configuration, which confer distinct physical and chemical properties. These properties make it particularly useful in specific applications such as pheromone research and anticancer studies.
Propiedades
Número CAS |
74962-98-4 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
(Z)-tridec-2-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11- |
Clave InChI |
VPYJHNADOJDSGU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCCCC=CCO |
SMILES isomérico |
CCCCCCCCCC/C=C\CO |
SMILES canónico |
CCCCCCCCCCC=CCO |
Densidad |
0.844-0.850 (20º) |
Descripción física |
Colourless clear liquid; mild waxy aroma |
Solubilidad |
Very slightly soluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)
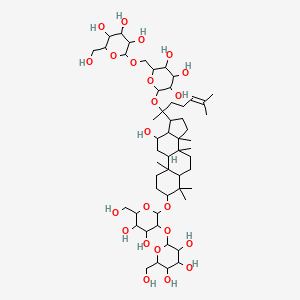
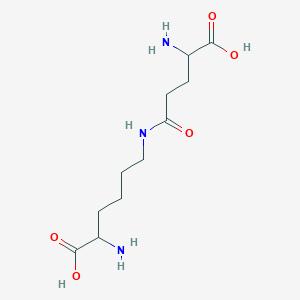
![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
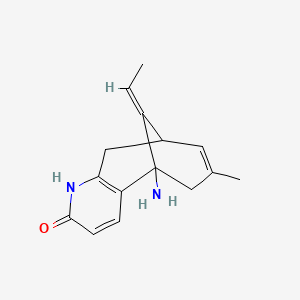

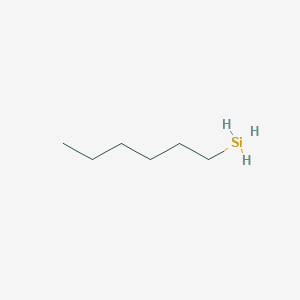
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)
